molecular formula C16H21N3OS B11171157 2,2-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide

2,2-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B11171157
M. Wt: 303.4 g/mol
InChI Key: SJGKORVQBJFCPY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the reaction of 2,2-dimethylbutanoyl chloride with 5-(2-phenylethyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and solvents, as well as precise control of reaction parameters such as temperature, pressure, and reaction time, are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkoxylated thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the thiadiazole ring.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed biological effects. For example, the compound may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-N-(2-phenylethyl)propanamide: Similar structure but lacks the thiadiazole ring.

    2,2-Dimethyl-N-phenylpropanamide: Similar structure but lacks both the thiadiazole ring and the phenylethyl substituent.

    2,2-Dimethyl-N-(4-pentylphenyl)propanamide: Similar structure but has a different substituent on the nitrogen atom.

Uniqueness

The presence of the thiadiazole ring in 2,2-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide distinguishes it from other similar compounds. This ring imparts unique chemical and biological properties to the compound, making it a valuable molecule for various applications. The combination of the thiadiazole ring with the butanamide and phenylethyl groups enhances its potential as a versatile and multifunctional compound.

Properties

Molecular Formula

C16H21N3OS

Molecular Weight

303.4 g/mol

IUPAC Name

2,2-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide

InChI

InChI=1S/C16H21N3OS/c1-4-16(2,3)14(20)17-15-19-18-13(21-15)11-10-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,17,19,20)

InChI Key

SJGKORVQBJFCPY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)NC1=NN=C(S1)CCC2=CC=CC=C2

solubility

27.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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